molecular formula C9H10ClNS B8473230 4-Chloro-5-methylthioindoline

4-Chloro-5-methylthioindoline

Cat. No.: B8473230
M. Wt: 199.70 g/mol
InChI Key: NBUWBVVDVZANHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Indoline (B122111) and Substituted Indoline Scaffolds in Contemporary Chemical Research

Indoline and its derivatives are bicyclic molecules that are widely distributed in natural products and synthetic compounds of medicinal value. researchgate.netresearchgate.netnih.gov They serve as a fundamental framework in the design of new drugs targeting a multitude of diseases, including cancer, microbial infections, and cardiovascular conditions. researchgate.netnih.gov The versatility of the indoline ring allows for the creation of diverse molecular structures with varied pharmacological activities. researchgate.netrsc.org Researchers are continuously exploring new synthetic methods to produce novel indoline derivatives, including asymmetric synthesis techniques that yield chiral compounds with specific biological activities. researchgate.netsci-hub.se The development of polycyclic fused indoline scaffolds has also garnered significant attention due to their rigid structures, which can lead to highly selective interactions with biological targets. acs.orgnih.gov

The significance of the indoline scaffold is underscored by its presence in numerous FDA-approved drugs and clinical trial candidates. researchgate.net Its ability to mimic the structure of peptides and bind to proteins makes it an invaluable tool for medicinal chemists. nih.gov The ongoing research into indoline-based compounds promises the development of a new generation of pharmaceuticals with improved efficacy and novel mechanisms of action. nih.govnih.gov

Strategic Significance of Halogenation (e.g., Chlorination) within Indoline Derivative Design

The introduction of halogen atoms, particularly chlorine, into the indoline scaffold is a key strategy in drug design. nih.govresearchgate.net Halogenation can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netrsc.org The substitution of a hydrogen atom with a chlorine atom can lead to a dramatic increase in a drug's potency, sometimes by several orders of magnitude, a phenomenon that has been dubbed the "magic chloro effect". nih.gov

Chlorine atoms can enhance the binding affinity of a molecule to its target receptor through the formation of halogen bonds. rsc.org This strategic placement of chlorine can also improve the metabolic stability of a drug by blocking sites that are susceptible to enzymatic degradation. researchgate.net There are over 250 FDA-approved drugs containing chlorine, highlighting the widespread application and success of this strategy in medicinal chemistry. nih.govrsc.org The development of efficient and selective methods for the halogenation of indoles and indolines is an active area of research, with both chemical and enzymatic approaches being explored. nih.govresearchgate.netfrontiersin.org

Role of Thioether Functionalities (e.g., Methylthio) in Organic Synthesis and Biological System Interrogation

Thioethers, also known as sulfides, are organosulfur compounds that play a crucial role in both organic synthesis and biological systems. ontosight.aiwikipedia.org In organic synthesis, thioethers are versatile intermediates used in the construction of a wide range of molecules, including pharmaceuticals and materials. ontosight.aiacs.org The sulfur atom in a thioether can be oxidized to form sulfoxides and sulfones, further expanding its synthetic utility. ontosight.ai

In biological systems, the thioether linkage is found in important molecules such as the amino acid methionine and the cofactor lipoic acid. ontosight.ai Thioether-containing compounds have been investigated for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.netontosight.ai The methylthio group (-SCH3) is of particular interest in medicinal chemistry as it can influence a molecule's electronic properties and its interactions with biological targets. mdpi.comnih.gov The incorporation of thioether functionalities into peptides has been shown to improve their stability and biological activity. nih.gov

Rationale for Comprehensive Academic Investigation of 4-Chloro-5-methylthioindoline

The compound this compound represents a confluence of the strategic design elements discussed above. The indoline core provides a proven pharmacophore, while the chloro and methylthio substituents are expected to modulate its physicochemical and biological properties in a synergistic manner.

The chlorine atom at the 4-position can enhance the compound's lipophilicity and binding affinity, potentially leading to increased potency and improved pharmacokinetic properties. researchgate.netrsc.org The methylthio group at the 5-position introduces a sulfur atom that can participate in various biological interactions and serve as a handle for further synthetic modifications. ontosight.airesearchgate.net

A comprehensive academic investigation of this compound is therefore warranted to fully characterize its chemical properties, explore its synthetic accessibility, and evaluate its potential as a lead compound for drug discovery. Such a study would contribute valuable knowledge to the fields of medicinal chemistry and organic synthesis, and could pave the way for the development of new therapeutic agents. While specific research on this compound is not widely published, the synthesis of related compounds like N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with anticancer activity has been reported, suggesting the potential of this substitution pattern. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClNS

Molecular Weight

199.70 g/mol

IUPAC Name

4-chloro-5-methylsulfanyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10ClNS/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-3,11H,4-5H2,1H3

InChI Key

NBUWBVVDVZANHK-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=C(C=C1)NCC2)Cl

Origin of Product

United States

Elucidation of Chemical Reactivity and Derivatization Pathways of 4 Chloro 5 Methylthioindoline

Electrophilic Aromatic Substitution Reactions on the Dihydroindole Ring System

The dihydroindole ring system, while containing a saturated five-membered ring, possesses a benzene (B151609) ring that is susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of this process are significantly influenced by the existing substituents.

Regioselectivity Influenced by Chloro and Methylthio Substituents

The directing effects of the chloro and methylthio groups on the benzene portion of the indoline (B122111) ring determine the position of attack for incoming electrophiles.

-Cl (Chloro) Group: The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect (-I), which makes the aromatic ring less nucleophilic and slows the rate of electrophilic substitution compared to benzene. wikipedia.orglibretexts.org However, through resonance, its lone pairs can donate electron density to the ring (+M effect), directing incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.orgsaskoer.ca Since the chlorine is at C4, it directs electrophiles to the C6 position (ortho) and the C7 position (para to the nitrogen but meta to the chlorine).

-SMe (Methylthio) Group: The methylthio group is an activating group. wikipedia.org While the sulfur is electronegative, its primary influence is its ability to donate a lone pair of electrons into the aromatic ring via resonance (+M effect). This effect increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. saskoer.ca With the methylthio group at C5, it directs incoming electrophiles to the C4 position (already substituted) and the C6 position.

Combined Effect: Both the chloro and methylthio groups direct electrophilic substitution to the C6 position. The methylthio group is an activating group, while the chloro group is a deactivating one. The strong activating and ortho-directing effect of the methylthio group, combined with the ortho-directing effect of the chloro group, strongly favors electrophilic substitution at the C6 position. The C7 position is sterically hindered by the adjacent fused pyrrolidine (B122466) ring and electronically deactivated by the inductive effect of the C4-chloro group. Therefore, electrophilic attack is overwhelmingly predicted to occur at the C6 position.

Predicted Regioselectivity of Electrophilic Aromatic Substitution
A chemical diagram showing the 4-chloro-5-methylthioindoline molecule. An arrow points from a generic electrophile 'E+' to the C6 position on the benzene ring, indicating the predicted site of substitution. The C6 position is highlighted.

Mechanistic Analysis of Substitution Processes

Electrophilic aromatic substitution reactions proceed via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgyoutube.com

Step 1: Attack by the Aromatic Ring The π-electron system of the indoline's benzene ring acts as a nucleophile, attacking the electrophile (E⁺). Attack at the C6 position yields a carbocation intermediate that is well-stabilized by resonance. The positive charge can be delocalized onto the C5-methylthio group and the indoline nitrogen, which are both powerful resonance donors.

Step 2: Aromatization A base in the reaction mixture removes a proton from the C6 position, restoring the aromaticity of the benzene ring and yielding the final substituted product.

A common example of an EAS reaction is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic rings. wikipedia.orgyoutube.com The electrophile in this case is the Vilsmeier reagent, a chloroiminium ion, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org For this compound, this reaction would be expected to introduce a formyl group at the C6 position.

Reaction Type Typical Reagents Predicted Major Product
Nitration HNO₃, H₂SO₄4-Chloro-6-nitro-5-methylthioindoline
Halogenation Br₂, FeBr₃6-Bromo-4-chloro-5-methylthioindoline
Friedel-Crafts Acylation RCOCl, AlCl₃6-Acyl-4-chloro-5-methylthioindoline
Vilsmeier-Haack Formylation POCl₃, DMFThis compound-6-carbaldehyde

Transformations Involving the Indoline Nitrogen Atom (N1)

The secondary amine nitrogen (N1) in the indoline ring is a key site for derivatization due to its nucleophilicity and the presence of a reactive N-H bond.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The indoline nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base. The base deprotonates the nitrogen, increasing its nucleophilicity for attack on the electrophilic carbon of the alkylating agent. Electrochemical methods for N-alkylation have also been developed. rsc.org

N-Acylation: N-acylation is readily achieved by treating the indoline with acylating agents like acyl chlorides, acid anhydrides, or carboxylic acids (with a coupling agent like DCC). researchgate.netbeilstein-journals.org This reaction is often faster than C-acylation under Friedel-Crafts conditions and can be performed under milder conditions. The use of thioesters as a stable acyl source in the presence of a base like cesium carbonate has also been reported as an effective method for the N-acylation of indoles, a principle applicable to indolines. nih.govbeilstein-journals.org Due to the relatively low nucleophilicity of indolines compared to other amines, catalysts are sometimes employed to facilitate the reaction. nih.gov

Formation of N-Substituted Derivatives and Their Stability

The formation of N-substituted derivatives significantly alters the chemical properties of the parent indoline.

N-Alkyl Derivatives: Introduction of an alkyl group increases the steric bulk around the nitrogen. The resulting tertiary amine is generally stable.

N-Acyl Derivatives: The formation of an N-acyl derivative (an amide) has a more profound electronic effect. The electron-withdrawing nature of the carbonyl group delocalizes the nitrogen's lone pair, making the nitrogen significantly less basic and less nucleophilic. This N-acyl group can serve as a protecting group, preventing the nitrogen from participating in subsequent reactions, such as further alkylation or oxidation. N-acyl indolines are generally stable compounds, though the acyl group can be removed under hydrolytic conditions (acidic or basic) to regenerate the secondary amine. google.comgoogleapis.com The presence of electron-withdrawing groups on the benzene ring can facilitate N-acylation. researchgate.net

Transformation Typical Reagents Product Class Key Features
N-Alkylation Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)N-AlkylindolineNitrogen becomes a tertiary amine; increased steric hindrance.
N-Acylation Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine)N-AcylindolineForms a stable amide; nitrogen becomes non-basic.
N-Sulfonylation Sulfonyl chloride (e.g., TsCl), Base (e.g., Pyridine)N-SulfonylindolineForms a stable sulfonamide; strong electron-withdrawing effect.

Reactivity of the Methylthio Group (C5)

The methylthio (-SMe) group at the C5 position offers additional pathways for derivatization.

Oxidation: The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO₄). The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the choice of reagent and reaction conditions. The resulting sulfoxide and sulfone groups are strongly electron-withdrawing, which would significantly deactivate the aromatic ring towards further electrophilic substitution.

Desulfurization: The methylthio group can be removed through reductive desulfurization. A classic method for this is treatment with Raney nickel. wikipedia.orgresearchgate.netresearchgate.net This reaction replaces the C-S bond with a C-H bond, yielding 4-chloroindoline (B1352058). This method is prominent in the Gassman indole (B1671886) synthesis, where a 3-methylthio group is introduced and subsequently removed to afford the final indole product. wikipedia.orgchempedia.infopitt.edu

Cross-Coupling Reactions: Aryl thioethers can participate in transition-metal-catalyzed cross-coupling reactions, although they are less reactive than the corresponding aryl halides. Palladium-catalyzed reactions, such as a desulfurative Suzuki-type coupling, can replace the methylthio group with an aryl, vinyl, or alkyl group, forming a new carbon-carbon bond. mdpi.com This often requires specific catalysts and conditions designed to activate the C-S bond. researchgate.net

Reaction Typical Reagents Product Functional Group
Oxidation (to Sulfoxide) H₂O₂ (1 equiv.), Acetic Acid-S(O)Me
Oxidation (to Sulfone) m-CPBA (2 equiv.) or KMnO₄-S(O)₂Me
Reductive Desulfurization Raney Nickel, H₂-H
Desulfurative Cross-Coupling Arylboronic acid, Pd catalyst, Base-Aryl

Oxidation to Sulfoxides and Sulfones

The sulfur atom of the methylthio group in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. This transformation is a common and fundamental reaction for organosulfur compounds. rsc.orgresearchgate.net The oxidation state of the sulfur atom significantly influences the electronic properties and biological activity of the molecule.

The oxidation of sulfides to sulfoxides is a delicate process that requires careful control of reaction conditions to prevent over-oxidation to the sulfone. rsc.org A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide, often in the presence of an acid catalyst, is a common and environmentally benign choice. osti.gov Other reagents, such as meta-chloroperoxybenzoic acid (m-CPBA), sodium periodate, and iodosobenzene, have also been successfully used for the selective oxidation of sulfides to sulfoxides. rsc.org

Further oxidation of the sulfoxide yields the corresponding sulfone. This can be achieved by using a stoichiometric excess of the oxidizing agent or by employing more potent oxidizing systems. For instance, potassium permanganate or hydrogen peroxide in combination with a suitable catalyst can effectively drive the oxidation to the sulfone state. beilstein-journals.org The synthesis of various indole derivatives containing a methylsulfonyl group at different positions has been reported, highlighting the accessibility of this functional group. okayama-u.ac.jprsc.orgnih.govresearchgate.net

The general transformation can be summarized as follows:

Starting MaterialReagentsProduct
This compoundControlled amount of H₂O₂ or m-CPBA4-Chloro-5-methylsulfinylindoline (Sulfoxide)
This compound or 4-Chloro-5-methylsulfinylindolineExcess H₂O₂ or KMnO₄4-Chloro-5-methylsulfonylindoline (Sulfone)

Other Sulfur-Mediated Functional Group Interconversions

Beyond oxidation, the methylthio group can participate in other functional group interconversions. A notable reaction is reductive desulfurization, which involves the cleavage of the carbon-sulfur bond and its replacement with a carbon-hydrogen bond. This transformation is typically achieved using reducing agents like Raney nickel. The desulfurization of 3-methylthioindoles to the corresponding indoles has been documented, demonstrating the feasibility of this reaction on the indole scaffold. Current time information in Bangalore, IN.nih.gov This method provides a pathway to remove the sulfur-containing moiety after it has served its synthetic purpose, for instance, as a directing group.

Another potential transformation involves the S-dealkylation of the methylthio group. While less common for simple methylthio ethers, under specific conditions, the methyl group can be cleaved to yield a thiol. This reaction can sometimes be facilitated by strong nucleophiles or certain Lewis acids.

The following table summarizes these interconversions:

Starting MaterialReagents/ConditionsProductTransformation
This compoundRaney Nickel, Ethanol4-ChloroindolineReductive Desulfurization

Reactions Involving the Chloro Substituent (C4)

The chloro substituent at the C4 position of the indoline ring is a key handle for further functionalization, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The chlorine atom on the benzene ring of the indoline nucleus can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the chloro group in SNAr reactions is influenced by the electronic nature of the indoline ring and the presence of activating or deactivating groups. Generally, electron-withdrawing groups ortho or para to the leaving group accelerate the reaction. While the indoline ring itself is electron-rich, the specific electronic environment at the C4 position will dictate the feasibility of SNAr reactions. It is known that the chlorine atom in similar chloroindole structures can be replaced by nucleophiles under appropriate conditions, making it a versatile site for introducing new functionalities. evitachem.com

Potential nucleophiles for SNAr reactions include amines, alkoxides, and thiolates, which would lead to the corresponding 4-amino, 4-alkoxy, and 4-thioether derivatives, respectively. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro group at C4 serves as an excellent electrophilic partner in these transformations. evitachem.com Several types of cross-coupling reactions can be envisaged for the functionalization of this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloroindole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This method is widely used to introduce aryl, heteroaryl, or vinyl groups. The Suzuki-Miyaura coupling of chloroindoles has been successfully demonstrated, indicating that this compound would likely be a viable substrate. nih.govnih.gov

Heck-Mizoroki Reaction: In the Heck reaction, the chloroindole can be coupled with an alkene to form a new substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. Intramolecular Heck reactions of substituted indoles are also known, leading to the formation of polycyclic indole derivatives. nih.govuniurb.it

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the chloroindole with a primary or secondary amine. pleiades.onlinenih.gov This provides a highly efficient and general method for the synthesis of N-arylated and N-heteroarylated indolines. The amination of chloroindoles has been reported, suggesting its applicability to this compound. acs.org

The following table provides a summary of potential palladium-catalyzed cross-coupling reactions:

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(OAc)₂, Phosphine Ligand, Base4-Aryl/Vinyl-5-methylthioindoline
Heck-MizorokiAlkenePd(OAc)₂, Phosphine Ligand, Base4-Alkenyl-5-methylthioindoline
Buchwald-HartwigAminePd Catalyst, Phosphine Ligand, Base4-Amino-5-methylthioindoline

Ring-Opening and Ring-Expansion Reactions of the Indoline Core

The indoline ring system, while generally stable, can undergo ring-opening or ring-expansion reactions under specific conditions. These transformations can lead to the formation of diverse and complex molecular architectures.

Ring-opening of the indoline core can be achieved through various methods, including reductive cleavage or oxidative cleavage. For instance, treatment with strong reducing agents under harsh conditions can lead to the cleavage of the C-N bond of the pyrrolidine ring. The presence of substituents on the indoline ring can influence the regioselectivity of the ring-opening process. adelaide.edu.au Studies on the ring-opening of indolines have shown that they can be converted to 2-vinylanilines under basic conditions. okayama-u.ac.jp The catalytic hydrothermal hydrodenitrogenation of indole proceeds through an indoline intermediate, which then undergoes ring-opening. osti.gov

Ring-expansion reactions of the indole nucleus to form larger heterocyclic systems, such as quinolines and benzazepines, have been reported. researchgate.netnih.gov These reactions often proceed through the formation of a cyclopropane (B1198618) intermediate fused to the indole ring, which then undergoes a rearrangement to expand the ring. For example, the reaction of indoles with carbenoids can lead to quinoline (B57606) derivatives via a cyclopropanation-ring expansion cascade. beilstein-journals.org Photochemically mediated ring expansion of indoles with chlorodiazirines has also been demonstrated. researchgate.net These methodologies suggest that the indoline core of this compound could potentially be a substrate for similar ring-expansion strategies.

Multicomponent Reactions Utilizing this compound as a Core Building Block

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The functionalized indoline scaffold of this compound makes it an attractive candidate as a core building block in such reactions.

Indole and indoline derivatives have been successfully employed in various MCRs. For example, the Passerini reaction, which typically involves an isocyanide, an aldehyde or ketone, and a carboxylic acid, can be adapted to include indole-based components. irjmets.comwikipedia.org Variations of the Ugi and Passerini reactions have been developed where the indole nucleus acts as an internal nucleophile, leading to the formation of complex polycyclic indolines. acs.orgrsc.org

Given the reactivity of the indoline nitrogen and the potential for functionalization at other positions, this compound could participate in MCRs in several ways. The secondary amine of the indoline ring can act as the amine component in Ugi-type reactions. Furthermore, the aromatic portion of the molecule can participate in Friedel-Crafts-type MCRs. The development of novel MCRs involving functionalized indolines is an active area of research, and this compound represents a versatile starting material for the discovery of new chemical entities. rsc.orgsioc-journal.cnnih.govrsc.orgacs.org

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 4-Chloro-5-methylthioindoline. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, confirming the connectivity and substitution pattern of the indoline (B122111) core.

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of each proton. The aromatic region is expected to show two distinct signals for the protons at positions 6 and 7. The aliphatic region will feature signals corresponding to the two methylene (B1212753) groups (C2 and C3) of the five-membered heterocyclic ring. The methylthio group (-SCH₃) will present as a sharp singlet, and the amine proton (N-H) will also typically appear as a singlet, though its chemical shift can be variable and influenced by solvent and concentration. pitt.edusigmaaldrich.comcarlroth.com

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the attached functional groups, with the carbon atoms bonded to chlorine (C4) and the methylthio group (C5) showing characteristic shifts. pitt.edusigmaaldrich.comchemicalbook.com

Spin-spin coupling between adjacent, non-equivalent protons in the ¹H NMR spectrum provides further structural confirmation. For instance, the protons on C2 and C3 of the indoline ring are expected to show coupling to each other, likely appearing as triplets if their coupling constants are similar. The aromatic protons at C6 and C7 would appear as doublets due to coupling with each other.

Predicted ¹H NMR Data for this compound (Predicted for CDCl₃, values are estimates based on analogous structures)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-7~7.10d~8.0
H-6~6.80d~8.0
N-HVariable (e.g., ~3.80)s (broad)-
C2-H₂~3.60t~8.5
C3-H₂~3.10t~8.5
S-CH₃~2.45s-

Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃, values are estimates based on analogous structures)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C7a~150.0
C3a~145.0
C5~130.0
C4~128.0
C7~125.0
C6~110.0
C2~48.0
C3~30.0
S-CH₃~16.0

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously confirming the molecular structure. youtube.comipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals for H-6 and H-7, confirming their ortho relationship. It would also show a correlation between the methylene protons at C2 and C3, confirming their adjacency within the indoline ring. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. sdsu.edu An HSQC spectrum would definitively link the proton signals for H-6, H-7, C2-H₂, C3-H₂, and S-CH₃ to their corresponding carbon signals in the ¹³C spectrum, simplifying the assignment process. researchgate.netresearchgate.netcsic.es

The S-CH₃ protons showing a correlation to C5.

The H-6 proton showing correlations to C4, C5, and C7a.

The H-7 proton showing correlations to C5 and C3a.

The C2-H₂ protons showing correlations to C3, C3a, and C7a. These long-range couplings confirm the substitution pattern on the aromatic ring and the fusion of the pyrrolidine (B122466) ring. researchgate.netcsic.es

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum could show a correlation between the C3-H₂ protons and the S-CH₃ group, providing information about the preferred conformation of the molecule. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound. ijtsrd.com

The FT-IR and Raman spectra display characteristic absorption bands corresponding to the vibrations of specific bonds and functional groups.

Indoline Ring:

N-H Stretch: A moderate to sharp absorption is expected in the range of 3350-3450 cm⁻¹ corresponding to the stretching of the secondary amine N-H bond.

Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals for the methylene groups and the methyl group will appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1550-1610 cm⁻¹ region.

C-N Stretch: The stretching vibration for the C-N bond of the indoline ring is typically found in the 1250-1350 cm⁻¹ range.

Chloro Group:

C-Cl Stretch: A strong absorption corresponding to the C-Cl bond stretch is expected in the range of 700-800 cm⁻¹. The exact position can help confirm its attachment to an aromatic ring.

Methylthio Group:

C-S Stretch: The C-S stretching vibration typically gives rise to a weak to moderate absorption in the 600-750 cm⁻¹ region.

Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity
N-H StretchSecondary Amine3350 - 3450Medium
Aromatic C-H StretchAryl3000 - 3100Medium-Weak
Aliphatic C-H Stretch-CH₂-, -CH₃2850 - 2980Medium-Strong
C=C StretchAromatic Ring1550 - 1610Medium-Strong
C-N StretchAryl Amine1250 - 1350Medium
C-Cl StretchAryl Halide700 - 800Strong
C-S StretchThioether600 - 750Weak-Medium

The five-membered ring of the indoline structure is not perfectly planar and can exist in different envelope or twist conformations. While interconversion between these conformers is typically rapid at room temperature, vibrational spectroscopy can sometimes capture evidence of this isomerism. This might manifest as broadened spectral peaks or the appearance of minor shoulder peaks adjacent to a main absorption band, particularly at low temperatures. However, resolving distinct conformers for a molecule like this usually requires specialized spectroscopic techniques and computational support. acs.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization.

The molecular formula of the compound is C₉H₁₀ClNS. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙). A key feature will be the presence of an M+2 peak, which is a signal at two mass units higher than the molecular ion. docbrown.info This is the isotopic signature of chlorine, where the ³⁵Cl and ³⁷Cl isotopes exist in a natural abundance ratio of approximately 3:1. Therefore, the M⁺˙ and [M+2]⁺˙ peaks should appear with a relative intensity ratio of about 3:1, confirming the presence of one chlorine atom in the molecule. miamioh.edu

The fragmentation of the molecular ion provides a fingerprint that can be used to confirm the structure. Common fragmentation pathways for this molecule would likely include:

Loss of a methyl radical (•CH₃): Cleavage of the sulfur-methyl bond would result in an [M-15]⁺ ion.

Loss of a chlorine atom (•Cl): Cleavage of the carbon-chlorine bond would lead to an [M-35]⁺ ion. docbrown.info

Alpha-cleavage: Fragmentation of the indoline ring, for example, through the loss of an ethylene (B1197577) molecule (C₂H₄) via a retro-Diels-Alder-type reaction, is also a possible pathway.

Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonDescription
201/203[C₉H₁₀ClNS]⁺˙Molecular ion (M⁺˙) and its ³⁷Cl isotope peak ([M+2]⁺˙)
186/188[C₈H₇ClNS]⁺Loss of a methyl radical (•CH₃) from the molecular ion
166[C₉H₁₀NS]⁺Loss of a chlorine atom (•Cl) from the molecular ion

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic of the chromophores present in the molecule. The UV-Vis spectrum of this compound is expected to be influenced by the indoline core and the electronic effects of the chloro and methylthio substituents.

The indoline system itself has characteristic electronic transitions. Substituents on the aromatic ring can cause shifts in the absorption bands (bathochromic or hypsochromic shifts) and changes in their intensities. A spectroscopic survey of substituted indoles has shown that substitutions on the benzyl (B1604629) ring can significantly affect the electronic transitions. nih.gov For example, a chloro group, being an electron-withdrawing group, and a methylthio group, which can act as an electron-donating group through resonance, would likely modulate the electronic transitions of the indoline chromophore.

Table 2: Expected UV-Vis Absorption Maxima for Substituted Indolines

Compound Solvent λ_max (nm) Reference
Indoline Ethanol 242, 292 General textbook data
5-Hydroxyindole Cyclohexane ~270, ~290 nih.gov

This table includes representative data for related compounds and a prediction for the target compound.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can determine the precise spatial arrangement of atoms, including bond lengths, bond angles, and torsion angles.

While a crystal structure for this compound is not available, analysis of related structures, such as those of other substituted indolines and chloro-thio-substituted heterocyclic systems, provides a strong basis for predicting its solid-state characteristics. nih.govresearchgate.net

The X-ray crystal structure would provide precise measurements of all geometric parameters. For example, the C-Cl and C-S bond lengths would be determined with high accuracy, providing insight into the electronic effects of these substituents on the aromatic ring. The geometry of the five-membered indoline ring, including its degree of planarity, would also be elucidated.

Table 3: Representative Bond Lengths and Angles from Related Structures

Bond/Angle Typical Value Reference Compound Type
C-Cl (aromatic) 1.73 - 1.75 Å Chloro-substituted aromatics
C-S 1.75 - 1.80 Å Methylthio-substituted aromatics
C-N (indoline) 1.37 - 1.40 Å Indoline derivatives
C-C (aromatic) 1.38 - 1.41 Å Benzene (B151609) derivatives

This table provides typical ranges for bond lengths and angles based on data from structurally similar compounds.

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. The N-H group of the indoline ring is a potential hydrogen bond donor. The chlorine and sulfur atoms, with their lone pairs of electrons, can act as weak hydrogen bond acceptors. Analysis of the crystal packing would reveal how these interactions guide the self-assembly of the molecules in the solid state, influencing physical properties such as melting point and solubility.

Theoretical and Computational Investigations of 4 Chloro 5 Methylthioindoline

Quantum Chemical Calculations (DFT, RHF) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) and Restricted Hartree-Fock (RHF) are workhorses in this field, used to determine the electronic structure and energy of a molecule.

DFT, which approximates the electron density of a many-electron system, is highly popular due to its excellent balance of computational cost and accuracy. For 4-Chloro-5-methylthioindoline, DFT calculations would be instrumental in mapping the electron distribution and identifying regions of high or low electron density, which are crucial for predicting reactivity. RHF, an ab initio method, provides a solid foundation for more complex calculations, although it doesn't account for electron correlation to the same extent as DFT or post-Hartree-Fock methods.

Geometry Optimization and Exhaustive Conformational Analysis

Before any electronic properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms—the molecule's equilibrium geometry—must be determined. Geometry optimization is a computational process that systematically alters the coordinates of the atoms to find the structure with the lowest possible energy. For this compound, this process would yield precise bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Intramolecular Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : The outermost orbital containing electrons, which acts as an electron donor.

LUMO : The innermost orbital without electrons, which acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the sulfur atom of the methylthio group, while the LUMO would likely be distributed across the aromatic system.

Analysis of these orbitals also reveals potential for Intramolecular Charge Transfer (ICT) . The presence of both electron-donating (methylthio) and electron-withdrawing (chloro) groups on the indoline (B122111) scaffold suggests that upon electronic excitation (e.g., by absorbing light), a significant transfer of electron density could occur from the donor part of the molecule to the acceptor part. This ICT character is crucial for understanding the molecule's photophysical properties, such as its absorption and fluorescence behavior.

A representative table of FMO data that would be generated from such a calculation is shown below.

ParameterPredicted Value (eV)Description
EHOMO(Value)Energy of the Highest Occupied Molecular Orbital
ELUMO(Value)Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)(Value)ELUMO - EHOMO

Natural Bond Orbital (NBO) Analysis for Characterizing Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, which closely resembles the familiar Lewis structure. This method provides quantitative insights into the bonding and electronic interactions within the molecule.

For this compound, NBO analysis would quantify the delocalization of electrons from the lone pairs of the nitrogen and sulfur atoms into the aromatic ring. It would also analyze hyperconjugative interactions, such as the interaction between filled bonding orbitals and empty antibonding orbitals (e.g., σ → σ* or n → σ*). These interactions are key to understanding the molecule's stability and the electronic effects of its substituents. The analysis calculates the second-order perturbation energy (E(2)) for these interactions; a higher E(2) value indicates a stronger interaction.

Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV) and Comparison with Experimental Data

Computational chemistry can predict various types of spectra, which can then be compared with experimental results to validate the computed structure and electronic properties.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in this compound. These predicted shifts are based on the calculated magnetic shielding around each nucleus. Comparing the predicted NMR spectrum with an experimental one is a powerful method for confirming the molecular structure.

IR (Infrared) and Raman: Calculations can determine the vibrational frequencies and intensities of the molecule. Each peak in an IR or Raman spectrum corresponds to a specific vibrational mode, such as the stretching of a C-H bond or the bending of the indoline ring. These predicted spectra are invaluable for interpreting experimental vibrational data.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that occur when a molecule absorbs UV or visible light. The calculations yield the wavelength of maximum absorption (λmax) and the oscillator strength, which corresponds to the intensity of the absorption. This is directly related to the HOMO-LUMO gap and ICT characteristics.

A comparison between calculated and experimental data would be presented in a table like the one below, demonstrating the accuracy of the computational model.

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (δ, ppm)(List of shifts)(List of shifts)
¹³C NMR (δ, ppm)(List of shifts)(List of shifts)
IR (ν, cm⁻¹)(List of frequencies)(List of frequencies)
UV-Vis (λmax, nm)(Wavelength)(Wavelength)

Molecular Dynamics Simulations for Exploring Conformational Flexibility and Solvent Effects

While quantum mechanics describes the electronic structure of a molecule at a static point, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Indoline Derivatives

Derivation of Molecular Descriptors for Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are fundamental in modern drug discovery and materials science. wiley.com These studies rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, a variety of descriptors can be derived to build predictive models. These descriptors are broadly categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors and include molecular weight, atom counts, bond counts, and molecular formula.

Topological Descriptors: These descriptors quantify the atomic connectivity within the molecule. Examples include the Wiener index, Randić index, and Kier & Hall connectivity indices. These can provide insights into molecular branching and cyclicity.

Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and include molecular surface area, volume, and principal moments of inertia. These are crucial for understanding steric interactions.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic structure. For this compound, these would include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) energy is related to the molecule's ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. europa.eu

Electrostatic Potential (ESP): The ESP map reveals the distribution of charge on the molecular surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Partial Atomic Charges: These describe the distribution of electrons among the atoms in the molecule.

The following table provides a hypothetical set of molecular descriptors that could be calculated for this compound.

Descriptor CategoryDescriptor ExampleHypothetical Value for this compoundSignificance
ConstitutionalMolecular Weight199.69 g/mol Basic property influencing diffusion and transport.
TopologicalWiener IndexCalculated ValueRelates to molecular branching and compactness.
GeometricalMolecular Surface AreaCalculated ValueInfluences solubility and interactions with biological macromolecules.
Quantum-ChemicalHOMO EnergyCalculated Value (e.g., -6.5 eV)Indicates electron-donating capability.
Quantum-ChemicalLUMO EnergyCalculated Value (e.g., -1.2 eV)Indicates electron-accepting capability.
Quantum-ChemicalDipole MomentCalculated ValueReflects the overall polarity of the molecule.

Note: The hypothetical values are illustrative and would need to be calculated using appropriate computational chemistry software.

The selection of relevant descriptors is a critical step in QSAR/QSPR model development, and often a combination of different descriptor types is used to capture the multifaceted nature of molecular interactions. nih.gov

Development of Predictive Models for Chemical Reactivity and Biological Interactions

Once a set of molecular descriptors has been derived for this compound and its analogues, predictive models can be developed. These models aim to establish a mathematical relationship between the descriptors and a specific activity or property.

For instance, a QSAR model could be developed to predict the binding affinity of this compound derivatives to a particular biological target, such as an enzyme or receptor. nih.gov The general workflow for developing such a model involves:

Data Set Preparation: A series of indoline derivatives with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the series.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are used to build the predictive model.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Similarly, predictive models for chemical reactivity can be established. For example, the susceptibility of the indoline ring to electrophilic or nucleophilic attack can be modeled based on quantum-chemical descriptors like electrostatic potential and frontier molecular orbital energies. europa.eu These models can guide synthetic chemists in designing reactions and predicting potential side products.

Computational Reaction Mechanism Studies

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Transition State Analysis for Key Synthetic and Derivatization Reactions

The synthesis and derivatization of this compound involve various chemical transformations. Computational methods, particularly Density Functional Theory (DFT), can be employed to elucidate the mechanisms of these reactions. A key aspect of this is the identification and characterization of transition states.

A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined, which is directly related to the reaction rate. orientjchem.org

For the synthesis of this compound, which could involve reactions like the introduction of the methylthio group via thiomethylation, computational analysis can help in understanding the reaction pathway and the factors influencing its efficiency. evitachem.comresearchgate.net For instance, in a nucleophilic aromatic substitution reaction to introduce the chloro or methylthio group, DFT calculations can model the formation of the Meisenheimer complex and the subsequent departure of the leaving group.

The following table illustrates the type of data that would be generated from a computational transition state analysis for a hypothetical reaction involving this compound.

Reaction StepReactant(s)Transition State (TS)Product(s)Activation Energy (kcal/mol)
N-alkylationThis compound + Alkyl halide[Indoline...Alkyl...Halide]‡N-alkyl-4-chloro-5-methylthioindolineCalculated Value
Electrophilic Aromatic SubstitutionThis compound + Electrophile[Sigma Complex]‡Substituted IndolineCalculated Value

Note: The structures in the table are generalized representations. The activation energies would be calculated as the energy difference between the transition state and the reactants.

Transition state analysis has been successfully applied to understand the mechanisms of various enzymatic reactions, and similar principles are used to study organic reactions. nih.govnih.gov

Computational Elucidation of Regio- and Stereoselectivity in Indoline Reactions

Many reactions involving the indoline scaffold can potentially yield multiple products in the form of regioisomers or stereoisomers. Computational chemistry is an invaluable tool for predicting and explaining the observed selectivity. elsevierpure.comresearchgate.net

Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the case of this compound, electrophilic aromatic substitution could occur at different positions on the benzene (B151609) ring. By calculating the energies of the possible transition states leading to each regioisomer, the most favorable reaction pathway can be identified. elsevierpure.comnih.gov Local reactivity descriptors, such as the Fukui functions or the local electrophilicity and nucleophilicity indices, can also be used to predict the most reactive sites in the molecule. elsevierpure.com

Stereoselectivity concerns the preferential formation of one stereoisomer over others. For reactions that create new stereocenters on the indoline ring, such as in cycloaddition reactions, computational methods can be used to determine the preferred stereochemical outcome (e.g., exo vs. endo selectivity). nih.govresearchgate.net This is achieved by comparing the activation energies of the transition states leading to the different stereoisomers. The lower energy pathway corresponds to the major product.

For example, in a hypothetical Diels-Alder reaction involving a derivatized this compound, DFT calculations could be used to model the four possible transition states (endo-syn, endo-anti, exo-syn, exo-anti) and predict the diastereomeric ratio of the products.

Mechanistic Biological and Pharmacological Research on 4 Chloro 5 Methylthioindoline Derivatives in Vitro Studies

Exploration of Molecular Targets and Ligand-Binding Mechanisms (In Vitro)

The initial exploration of a compound's mechanism of action often begins with identifying its direct molecular binding partners. For derivatives related to 4-chloro-5-methylthioindoline, these investigations have centered on enzyme inhibition and receptor modulation.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic agents. nih.gov Studies on pyrimido[4′,5′:4,5]thieno(2,3-b)quinoline (PTQ) derivatives have demonstrated their potential as kinase inhibitors. nih.gov Computational docking studies predicted that among several PTQ derivatives, 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline (BPTQ) had a high interaction potential with kinase receptors. nih.gov Subsequent in vitro screening confirmed that BPTQ effectively inhibits Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) and Checkpoint Kinase 2 (CHK2), with IC₅₀ values of 0.54 and 1.70 µmol/L, respectively. nih.gov

Similarly, a series of C-5-substituted anilinoquinazolines has been identified for its high affinity and specificity for the tyrosine kinase domains of c-Src and Abl enzymes. nih.gov One notable compound from this series, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), inhibits both c-Src and Abl at low nanomolar concentrations and demonstrates high selectivity over a broad panel of other protein kinases. nih.gov

Table 1: In Vitro Kinase Inhibition by Selected Heterocyclic Derivatives
CompoundTarget KinaseIC₅₀ (µmol/L)Source
4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline (BPTQ)VEGFR10.54 nih.gov
4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline (BPTQ)CHK21.70 nih.gov
N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)c-SrcLow Nanomolar nih.gov
N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)AblLow Nanomolar nih.gov

G protein-coupled receptors (GPCRs) are another major class of drug targets. GPR119, primarily expressed in pancreatic β-cells and intestinal L-cells, is a target for type 2 diabetes treatment. A series of novel pyrimido[5,4-b] nih.govnih.govoxazine derivatives have been developed and evaluated as GPR119 agonists. nih.gov Using a reporter assay with CHO K1 cells stably expressing the human GPR119 receptor, several of these compounds showed potent agonistic activities. nih.gov Notably, compounds 10 and 15 demonstrated potent EC₅₀ values of 13 nM and 12 nM, respectively. nih.gov

The serotonin (B10506) (5-HT) receptor system, crucial in neuroscience, has also been a focus. A cryo-electron microscopy structure of the 5-HT₅A–Gi complex bound to 5-Carboxamidotryptamine (5-CT) has provided insights into ligand recognition at this receptor, which is a target for psychosis and depression. nih.gov Furthermore, new 1,3,5-triazine (B166579) derivatives have been designed as potent ligands for the 5-HT₆ receptor, another target for cognitive disorders. nih.gov Radioligand binding assays confirmed that these compounds show affinity for the 5-HT₆ receptor, with compound 3 (4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine) identified as a potent and selective ligand with a Kᵢ of 13 nM. nih.gov

Table 2: In Vitro GPR119 Agonist Activity of Pyrimido[5,4-b] nih.govnih.govoxazine Derivatives
CompoundGPR119 Agonist Activity (EC₅₀)Source
Compound 1013 nM nih.gov
Compound 1512 nM nih.gov

Cellular Pathway Modulation Studies (In Vitro)

Beyond direct target binding, understanding how a compound affects the complex network of cellular signaling pathways is essential. In vitro studies using established cell lines allow for the detailed analysis of these effects.

The cell cycle is a fundamental process that is tightly regulated, and its disruption can lead to uncontrolled cell proliferation, a key feature of cancer. Several heterocyclic derivatives have been shown to interfere with cell cycle progression. For instance, a series of morpholine-substituted quinazoline (B50416) derivatives, including compounds AK-3 and AK-10 , were found to inhibit cell proliferation by causing an arrest in the G1 phase of the cell cycle in cancer cell lines. nih.govnih.gov Similarly, studies on 7-chloro-(4-thioalkylquinoline) derivatives demonstrated that at higher concentrations, these compounds lead to an accumulation of cells in the G0/G1 phase in the CCRF-CEM leukemia cell line. mdpi.com The investigation of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold also included cell cycle analysis to understand their antitumor mechanisms. nih.gov

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. The pyrimido[4′,5′:4,5]thieno(2,3-b)quinoline derivative BPTQ was shown to induce mitochondrial-mediated apoptosis in human promyelocytic leukemia HL-60 cells. nih.gov The morpholine-substituted quinazoline derivatives AK-3 and AK-10 were also found to cause cell death primarily through the induction of apoptosis. nih.govnih.gov Further mechanistic studies on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids revealed that compounds 5d and 12d induced not only apoptosis but also the disruption of the mitochondrial membrane potential in HuT78 T-cell lymphoma cells after 24 hours of treatment. researchgate.net

The PI3K/Akt/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancer, playing a central role in cell growth, proliferation, and survival. nih.gov Consequently, it is a major target for cancer drug development. nih.govmdpi.com A series of dimorpholinoquinazoline-based derivatives were synthesized as potential inhibitors of this cascade. nih.gov Compound 7c from this series was shown to inhibit the phosphorylation of Akt, mTOR, and S6K at concentrations of 125–250 nM in MCF7 breast cancer cells. nih.gov It also triggered the cleavage of PARP1, indicating the induction of apoptosis. nih.gov

In another study, novel hydrazone derivatives were evaluated for their effects on this pathway in endometrial cancer cells. mdpi.com Compound MVB1 was found to effectively suppress PI3K protein expression in both 2D and 3D cell culture models. mdpi.com Other research on hydrazone derivatives has shown significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are key upstream activators of pathways like PI3K/Akt/mTOR and RAS/RAF/MEK/ERK. nih.gov Specifically, compounds 16 and 20 were potent inhibitors of EGFR (IC₅₀ = 0.2 and 0.19 μM, respectively) and HER2 (IC₅₀ = 0.13 and 0.07 μM, respectively). nih.gov

Table 3: In Vitro Cellular Pathway Modulation by Selected Derivatives
Compound/Derivative ClassPathway/TargetEffectCell Line(s)Source
Compound 7c (dimorpholinoquinazoline)PI3K/Akt/mTORInhibition of Akt, mTOR, S6K phosphorylationMCF7 nih.gov
Compound MVB1 (hydrazone)PI3K/Akt/mTORSuppression of PI3K expressionIshikawa mdpi.com
Compound 16 (hydrazone)EGFR/HER2Inhibition (IC₅₀ = 0.2 µM / 0.13 µM)Not specified nih.gov
Compound 20 (hydrazone)EGFR/HER2Inhibition (IC₅₀ = 0.19 µM / 0.07 µM)Not specified nih.gov
AK-3, AK-10 (quinazoline)Cell CycleG1 phase arrestA549, MCF-7, SHSY-5Y nih.govnih.gov
7-chloro-(4-thioalkylquinoline)sCell CycleG0/G1 accumulationCCRF-CEM mdpi.com
BPTQ (pyrimidothienoquinoline)ApoptosisInduction of mitochondrial-mediated apoptosisHL-60 nih.gov
5d, 12d (aminoquinoline-benzimidazole)ApoptosisInduction, disruption of mitochondrial membrane potentialHuT78 researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The exploration of the structure-activity relationships (SAR) of this compound analogs is crucial for understanding how molecular modifications impact their biological effects. By systematically altering substituents on the core structure, researchers can identify key chemical features that govern potency and selectivity, guiding the design of more effective and targeted therapeutic agents.

Elucidating the Influence of Substituent Variations on Biological Potency and Selectivity

Studies on compounds structurally related to this compound have provided valuable insights into the influence of substituent variations on biological activity. For instance, research on a series of 1-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-3-[(2-chloroacetyl)amino]guanidines demonstrated that modifications to the alkylthio group at the C2 position of the benzene (B151609) ring significantly impact cytotoxic potency and selectivity against various cancer cell lines. mdpi.com

The introduction of different benzylthio groups at this position led to a range of cytotoxic activities. A derivative featuring a 2-(trifluoromethyl)benzylthio substituent showed a selective cytotoxic effect against HCT-116 colon cancer cells. mdpi.com Another analog, with a 2-chloromethylbenzylthio group, exhibited good selectivity against both HCT-116 and MCF-7 breast cancer cells. mdpi.com These findings suggest that the nature and position of substituents on the benzylthio moiety are critical determinants of both the potency and the cancer cell line selectivity of these compounds.

In a different class of related compounds, 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, the presence of a hydroxy group on the 3-arylpropylidene fragment was strongly correlated with their cytotoxic activity. nih.gov Specifically, compounds with a hydroxy group showed enhanced potency against MCF-7, HeLa, and HCT-116 cancer cell lines. nih.gov This highlights the importance of hydrogen-bonding donors in the interaction of these molecules with their biological targets.

The table below summarizes the cytotoxic activity of selected 1-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidine derivatives, illustrating the impact of substituent changes on their potency.

CompoundR Group (at C2 of benzenesulfonyl)HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HaCaT (non-cancerous) IC₅₀ (µM)Selectivity for HCT-116
6 2-(Trifluoromethyl)benzylthio13>50483.7
7 2-Chloromethylbenzylthio1219473.9

Data sourced from a study on benzenesulfonylguanidine derivatives. mdpi.com

Furthermore, the conversion of these chloroacetylamino-guanidines into 1-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-3-(2-imino-4-oxothiazolidine-3-yl)guanidines generally resulted in a decrease in cytotoxic activity. mdpi.com This indicates that the chloroacetylamino-guanidine moiety is a key pharmacophoric feature for the observed cytotoxicity.

Pharmacophore Development and Strategies for Lead Compound Optimization

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. researchgate.net For derivatives of this compound, a pharmacophore model would likely include key features such as a hydrophobic region corresponding to the indoline (B122111) ring system, a halogen bond donor from the chlorine atom, and a hydrogen bond acceptor/donor from the thioether and any functional groups on the indoline nitrogen.

Lead optimization is the process of modifying the structure of a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net For this compound analogs, several strategies for lead optimization can be envisioned based on the SAR data from related compounds:

Modification of the Indoline Nitrogen: The nitrogen atom of the indoline ring is a common site for modification. Introducing various substituents could modulate the compound's lipophilicity, solubility, and ability to form hydrogen bonds, potentially enhancing its interaction with the target protein.

Substitution on the Benzene Ring: While the 4-chloro and 5-methylthio groups are defining features, further substitution on the aromatic ring could be explored to fine-tune electronic properties and steric interactions.

Bioisosteric Replacement: The methylthio group could be replaced with other bioisosteres, such as a methoxy (B1213986) or an ethyl group, to probe the importance of the sulfur atom and the size of the substituent for biological activity.

By combining SAR insights with computational modeling, researchers can rationally design new analogs of this compound with improved therapeutic potential.

Investigation of Biological Activity in Preclinical Cellular Models (Excluding in vivo and Clinical Data)

The preclinical evaluation of this compound derivatives in cellular models is a critical step in assessing their potential as therapeutic agents. These in vitro studies provide initial data on their cytotoxic effects against cancer cells and can also reveal other potential biological activities.

Cytotoxicity and Antiproliferative Activity in Human Cancer Cell Lines (e.g., HCT-116, MCF-7, HeLa)

Derivatives that share the 4-chloro-5-methylphenyl moiety with this compound have been evaluated for their cytotoxic and antiproliferative activities against a panel of human cancer cell lines. A study on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidines revealed that these compounds exhibit significant cytotoxicity. nih.gov The activity was found to be dependent on the presence of a hydroxy group in the 3-arylpropylidene fragment. nih.gov

For example, compound 24 from this series, which contains a hydroxy group, was found to be particularly active against HCT-116, MCF-7, and HeLa cells, with IC₅₀ values indicating potent cytotoxic effects. nih.gov Importantly, some of these compounds displayed a degree of selectivity, showing greater potency against cancer cells compared to non-malignant cell lines. nih.gov For instance, compound 30 was found to be 11 times more effective at inhibiting the growth of HCT-116 cells than non-malignant HaCaT cells. nih.gov

The table below presents the cytotoxic activity of selected 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives.

CompoundHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)HaCaT (non-cancerous) IC₅₀ (µM)
20 12.8 (mean)12.8 (mean)12.8 (mean)>20
24 12.7 (mean)12.7 (mean)12.7 (mean)>20
30 8>20>2088

Data sourced from a study on benzenesulfonylguanidine derivatives. nih.gov

These findings suggest that compounds with the 4-chloro-5-methylbenzenesulfonyl scaffold have the potential to be developed as anticancer agents. Further investigation into the mechanisms by which these compounds induce cell death, such as apoptosis, is warranted.

Exploration of Antimicrobial or Anti-inflammatory Activities in Cellular Assays (if applicable to derivatives)

While the primary focus of research on many indoline derivatives has been on their anticancer properties, the structural motifs present in this compound suggest that its analogs could also possess antimicrobial or anti-inflammatory activities. For instance, various thiourea (B124793) derivatives containing a 4-chloro-3-nitrophenyl group have been synthesized and shown to exhibit significant antibacterial activity against both standard and hospital strains of bacteria, with minimum inhibitory concentration (MIC) values as low as 0.5-2 μg/mL. nih.gov These compounds were also found to inhibit the formation of bacterial biofilms. nih.gov

Furthermore, certain thiosemicarbazone derivatives incorporating an indoline ring have been reported to possess anti-inflammatory properties. nih.gov These compounds were shown to inhibit pro-inflammatory mediators in in-vitro assays. nih.gov The presence of a heterocyclic indoline ring was suggested to contribute to these anti-inflammatory effects. nih.gov

Given that this compound contains both a chloro-substituted aromatic ring and a thioether linkage, features found in some antimicrobial and anti-inflammatory compounds, it is plausible that its derivatives could exhibit similar activities. Cellular assays to explore these potential effects would be a logical next step in characterizing the biological profile of this class of compounds. This could involve screening against a panel of pathogenic bacteria and fungi to determine MIC values, as well as using cell-based assays, such as lipopolysaccharide (LPS)-stimulated macrophages, to assess their ability to modulate the production of inflammatory cytokines. mdpi.com

Potential Applications and Future Research Trajectories in Academic Chemistry

Utilization of 4-Chloro-5-methylthioindoline as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of a chloro and a methylthio group on the indoline (B122111) ring makes this compound a potentially valuable intermediate in organic synthesis. The chloro group at the 4-position and the methylthio group at the 5-position offer distinct handles for a variety of chemical transformations, allowing for the construction of complex molecular architectures.

The synthesis of the related compound, 4-chloro-5-methylthioindole, can be achieved through methods such as the thiomethylation of a chlorinated indole (B1671886) precursor or through electrophilic substitution reactions. evitachem.com It is plausible that similar synthetic strategies could be adapted for the synthesis of this compound.

The chloro substituent can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. acs.orgnih.govresearchgate.net These reactions would allow for the introduction of a wide range of aryl, vinyl, and amino functionalities at the 4-position of the indoline core. The methylthio group, on the other hand, can be oxidized to a sulfoxide (B87167) or sulfone, which can then act as a leaving group or participate in further transformations. This dual reactivity allows for sequential and site-selective modifications, paving the way for the synthesis of diverse and complex molecules.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product
Suzuki CouplingArylboronic acid, Pd catalyst, base4-Aryl-5-methylthioindoline
Heck CouplingAlkene, Pd catalyst, base4-Vinyl-5-methylthioindoline
Buchwald-Hartwig AminationAmine, Pd catalyst, base4-Amino-5-methylthioindoline
Oxidationm-CPBA4-Chloro-5-(methylsulfinyl)indoline
OxidationH₂O₂4-Chloro-5-(methylsulfonyl)indoline

Development of Novel Chemical Probes for Interrogating Biological Systems

Chemical probes are essential tools for understanding complex biological processes. The indoline scaffold is a common feature in many biologically active molecules. By leveraging the reactivity of the chloro and methylthio groups, this compound could serve as a starting point for the development of novel chemical probes.

Exploration in Emerging Fields such as Materials Science or Optoelectronic Applications for Indoline Derivatives

Indole and its derivatives have been investigated for their potential in materials science and optoelectronics due to their unique electronic and photophysical properties. evitachem.com For example, some 2-phenylindole (B188600) derivatives have been used in the synthesis of conducting polymers and fluorescent dyes, exhibiting high electron mobility and thermal stability. chim.it The strategic substitution on the indoline ring of this compound could be exploited to fine-tune these properties.

The presence of the electron-withdrawing chloro group and the electron-donating (or -withdrawing, depending on the oxidation state) methylthio group can significantly influence the electronic structure and, consequently, the optical and electronic properties of polymers or small molecules incorporating this moiety. Research in this area could involve the synthesis of novel polymers and materials containing the this compound unit and the characterization of their properties for potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors.

Advancements in Advanced Analytical Methodologies for Detection and Quantification of Indoline Compounds

The development of novel indoline-based compounds necessitates parallel advancements in analytical techniques for their detection and quantification. A variety of methods are currently employed for the analysis of indole alkaloids and related compounds, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). wikipedia.orgacs.org

Future research could focus on developing highly sensitive and selective analytical methods specifically for this compound and its derivatives. This might involve the use of advanced mass spectrometry techniques or the development of specific antibodies for use in immunoassays. Such methods would be crucial for pharmacokinetic studies of potential drug candidates or for monitoring the presence of these compounds in environmental or biological samples.

Table 2: Common Analytical Techniques for Indole and Indoline Compounds

Analytical TechniquePrincipleApplication
HPLC-UVSeparation based on polarity, detection by UV absorbance.Quantification of known compounds. wikipedia.org
GC-MSSeparation based on volatility and polarity, identification by mass fragmentation.Identification of volatile compounds. wikipedia.org
LC-MS/MSHigh-resolution separation coupled with sensitive and specific mass detection.Detection and quantification in complex matrices. wikipedia.org

Design of Next-Generation Indoline-Based Research Tools and Reagents

Beyond specific applications, this compound can serve as a foundational building block for a new generation of research tools and reagents. Its unique substitution pattern allows for the exploration of chemical space that is not readily accessible with other indoline derivatives.

For example, the development of novel catalysts or ligands for asymmetric synthesis could be pursued, where the indoline scaffold provides a rigid and tunable platform. The chloro and methylthio groups could act as coordinating sites for metal centers or influence the steric and electronic environment of a catalytic active site. Furthermore, the synthesis of novel protecting groups or derivatizing agents based on this scaffold could find broad utility in organic synthesis.

Interdisciplinary Research Directions (e.g., Chemical Biology, Supramolecular Chemistry)

The versatile nature of the this compound scaffold opens up exciting possibilities for interdisciplinary research. In the field of chemical biology , derivatives of this compound could be designed to interact with specific biomolecules, such as proteins or nucleic acids, to modulate their function. This could lead to the discovery of new therapeutic agents or tool compounds for studying cellular pathways. The reported anticancer and antimicrobial properties of related indole derivatives provide a strong rationale for pursuing such investigations. evitachem.com

In supramolecular chemistry , the indoline core can be incorporated into larger host-guest systems or self-assembling materials. The chloro and methylthio groups could participate in non-covalent interactions, such as halogen bonding or sulfur-π interactions, to direct the assembly of complex supramolecular architectures with unique properties and functions.

While direct experimental data on this compound is currently scarce, a thorough analysis of its structural features and the known chemistry of related indole and indoline compounds reveals a wealth of potential for future research. Its utility as a versatile synthetic intermediate, a precursor for novel chemical probes and materials, and a scaffold for next-generation research tools positions it as a compound of significant interest for the academic and industrial chemical communities. The exploration of its full potential will undoubtedly lead to exciting discoveries and advancements across various scientific disciplines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-5-methylthioindoline, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, indoline derivatives are often prepared by reacting 4-chloroindole precursors with methylthio reagents under inert conditions. Ensure purity by column chromatography (silica gel, hexane/ethyl acetate gradient) and verify via HPLC (>98% purity). Characterization requires 1H^1H- and 13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis for new compounds . For known analogs, cross-check melting points and spectral data with literature .

Q. How should researchers characterize this compound to confirm structural identity?

  • Methodological Answer : Comprehensive characterization includes:

  • Spectroscopy : Assign 1H^1H-NMR peaks (e.g., aromatic protons at δ 6.8–7.2 ppm, methylthio group at δ 2.4–2.6 ppm) and 13C^{13}C-NMR signals (e.g., C-S bond at ~40 ppm) .
  • Mass Spectrometry : HRMS should match the molecular formula (e.g., C9_9H8_8ClNS).
  • Chromatography : Use TLC (Rf_f values) and HPLC retention times for consistency checks .

Q. What are the key reactivity patterns of this compound under acidic/basic conditions?

  • Methodological Answer : The methylthio group is susceptible to oxidation (e.g., with mCPBA to form sulfoxide/sulfone derivatives), while the chloro substituent may undergo nucleophilic aromatic substitution. Test stability by exposing the compound to pH 2–12 buffers for 24 hours, monitoring degradation via HPLC. Use kinetic studies (UV-Vis or LC-MS) to quantify reaction rates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in this compound derivatives?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, use a Box-Behnken design to optimize Pd-catalyzed cross-coupling reactions. Monitor yield and selectivity via GC-MS or 1H^1H-NMR integration. Statistical tools (ANOVA) help identify significant factors .

Q. How should contradictory spectral data (e.g., unexpected 1H^1H-NMR splitting) be resolved?

  • Methodological Answer : Contradictions may arise from conformational flexibility or impurities. Confirm via:

  • 2D NMR : COSY and NOESY to assign coupling patterns and spatial proximity.
  • Alternative Techniques : X-ray crystallography for unambiguous structure determination.
  • Replicate Synthesis : Repeat the reaction with purified intermediates to rule out side products .

Q. What mechanistic insights can DFT calculations provide for this compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) models predict transition states and regioselectivity. For example, compute activation energies for methylthio group oxidation pathways using Gaussian or ORCA software. Compare theoretical NMR shifts (GIAO method) with experimental data to validate intermediates .

Q. How can researchers design bioactivity studies for this compound in drug discovery?

  • Methodological Answer :

  • Target Selection : Use molecular docking (AutoDock Vina) to screen against receptors (e.g., kinases, GPCRs).
  • Assay Design : Test cytotoxicity (MTT assay), antimicrobial activity (MIC determination), or enzyme inhibition (IC50_{50} via fluorometric assays). Include positive/negative controls and triplicate replicates .

Data Presentation and Reproducibility

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

  • Methodological Answer : Provide step-by-step protocols with exact quantities, reaction times, and purification details. For example:

  • “Dissolve 4-chloroindole (1.0 mmol) in dry DMF, add NaSMe (1.2 mmol), stir at 80°C for 12 h under N2_2.”
  • Report yields, Rf_f values, and spectral artifacts (e.g., solvent peaks) .

Q. How should conflicting literature data on this compound’s properties be addressed?

  • Methodological Answer : Conduct a systematic review:

  • Compare experimental conditions (e.g., solvent effects on NMR shifts).
  • Replicate disputed methods and validate with modern techniques (e.g., LC-MS vs. TLC).
  • Publish corrigenda or commentaries to clarify inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.